molecular formula C21H30N2O6S2 B13914271 (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid)

Cat. No.: B13914271
M. Wt: 470.6 g/mol
InChI Key: NAQRFEKUJQDMAX-XCUBXKJBSA-N
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Description

This compound is a stereospecific pyrrolo[1,2-a]pyrazine derivative in the (8aR) configuration, complexed with bis(4-methylbenzenesulfonic acid) (tosylate). The core structure consists of a bicyclic system merging pyrrolidine and pyrazine rings, with partial saturation enhancing conformational flexibility. The tosylate counterion improves solubility and stability, making it suitable for pharmaceutical applications. Notably, similar pyrrolo[1,2-a]pyrazine derivatives are frequently isolated from Streptomyces species and synthetic libraries, where they exhibit bioactivities such as antioxidant, antimicrobial, and anticancer properties .

Properties

Molecular Formula

C21H30N2O6S2

Molecular Weight

470.6 g/mol

IUPAC Name

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H14N2.2C7H8O3S/c1-2-7-6-8-3-5-9(7)4-1;2*1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,1-6H2;2*2-5H,1H3,(H,8,9,10)/t7-;;/m1../s1

InChI Key

NAQRFEKUJQDMAX-XCUBXKJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H]2CNCCN2C1

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2CNCCN2C1

Origin of Product

United States

Preparation Methods

Preparation Methods of (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine; bis(4-methylbenzenesulfonic acid)

General Synthetic Strategy

The synthesis of the octahydropyrrolo[1,2-a]pyrazine core typically involves:

  • Construction of the bicyclic ring system via cyclization of appropriate amino precursors.
  • Introduction of stereochemistry at the 8a position (R configuration).
  • Formation of the bis(4-methylbenzenesulfonic acid) salt by acid-base reaction with p-toluenesulfonic acid.

The bicyclic system is formed by intramolecular cyclization of a diamine or amino alcohol precursor containing a pyrazine and pyrrolidine moiety.

Key Synthetic Routes

Cyclization of Diamine Precursors

One common approach involves the condensation of 1,2-diaminoalkanes with 1,2-dicarbonyl compounds or their equivalents, followed by reduction and ring closure to form the octahydropyrrolo[1,2-a]pyrazine framework. Control of stereochemistry is achieved by selecting chiral starting materials or using chiral catalysts.

Reductive Amination and Salt Formation

Reductive amination is a widely used method in heterocyclic synthesis, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent (e.g., sodium borohydride) to form the bicyclic amine. Subsequent treatment with 4-methylbenzenesulfonic acid yields the bis(4-methylbenzenesulfonic acid) salt.

A representative procedure adapted from related heterocyclic syntheses is:

  • Mix the bicyclic amine with an equimolar or excess amount of p-toluenesulfonic acid in an appropriate solvent (e.g., ethanol or methanol).
  • Stir at ambient temperature or slightly elevated temperature until salt formation is complete.
  • Isolate the salt by filtration or crystallization.

Reaction Conditions and Optimization

  • Solvents: Common solvents include ethanol, methanol, dioxane, or DMF, chosen for solubility and reaction compatibility.
  • Temperature: Cyclization and reductive amination steps typically occur at room temperature to reflux conditions (25–100 °C).
  • Catalysts and Reagents: Sodium borohydride is a preferred reductant; acid catalysts like p-toluenesulfonic acid facilitate salt formation.
  • Reaction Time: Varies from 0.5 hours to several hours depending on step and scale.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization of diamine Diamine + diketone, base or acid catalyst 25–80 °C 2–6 hours 60–85 Stereochemistry controlled by chiral precursors
Reductive amination Aldehyde + amine + NaBH4 0–25 °C 0.5–1 hour 70–90 Requires anhydrous conditions for best yield
Salt formation Bicyclic amine + 2 equiv. p-toluenesulfonic acid Room temperature 1–3 hours Quantitative Salt crystallizes from ethanol or methanol

Comprehensive Research Findings and Analysis

Patented Synthetic Routes

According to US Patent US8648074B2, substituted octahydropyrrolo[1,2-a]pyrazine derivatives, including their sulfonamide and sulfonic acid salt forms, are synthesized via multi-step processes involving cyclization and functionalization of pyrazine precursors. The patent emphasizes the importance of controlling stereochemistry at the 8a position for biological activity and describes methods to prepare calcium channel blockers based on this scaffold.

Literature on Reductive Amination and Salt Formation

A study on reductive amination in heterocyclic synthesis highlights the utility of p-toluenesulfonic acid as both a catalyst and salt-forming agent. The procedure involves mixing the amine and aldehyde in the presence of p-toluenesulfonic acid, followed by reduction with sodium borohydride, yielding the bicyclic amine which can be converted to the bis(4-methylbenzenesulfonic acid) salt by further acid treatment.

Industrial and Scale-Up Considerations

Industrial processes optimize reaction conditions for scalability, including:

  • Use of continuous flow reactors for cyclization and reductive amination.
  • Automated pH and temperature control to ensure consistent salt formation.
  • Advanced purification techniques such as recrystallization from mixed solvents to achieve high purity.

Notes on Stereochemistry and Purity

  • The (8aR) stereochemistry is critical for the compound’s biological function.
  • Enantiomeric purity is maintained by using chiral starting materials or chiral catalysts.
  • Purity is typically confirmed by HPLC and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues

Key analogues include:

(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione: A diketopiperazine derivative isolated from Streptomyces spp., notable for antioxidant activity .

Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione : A simpler, fully saturated variant lacking substituents, widely reported in microbial metabolites .

Ramipril Diketopiperazine : A pharmaceutical-related compound with a cyclopenta-fused pyrrolo-pyrazine core, used as a reference standard .

Antioxidant Properties

The bis-tosylated (8aR)-compound is hypothesized to exhibit enhanced radical scavenging activity compared to non-sulfonated derivatives due to the electron-withdrawing tosylate groups. Comparative data from Streptomyces metabolites (Table 1) highlight structural determinants of antioxidant efficacy:

Table 1: Antioxidant Activity of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Molecular Formula Key Substituents Antioxidant Activity (IC₅₀, μg/mL) Source
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione C₇H₁₀N₂O₂ None 25.8 ± 1.2 Streptomyces spp.
(3R,8aS)-3-Methyl derivative C₉H₁₂N₂O₂ Methyl at C3 18.4 ± 0.9 Streptomyces spp.
Target compound (bis-tosylated) C₂₄H₃₀N₂O₆S₂ Tosylate groups Predicted: 10–15 Synthetic

Note: Lower IC₅₀ indicates higher potency. Predicted values are extrapolated from structural analogs.

Antimicrobial Activity

Pyrazine derivatives in demonstrate moderate antimicrobial activity against Gram-positive bacteria (MIC: 16–64 μg/mL).

Key Structural and Functional Differences

Stereochemistry : The (8aR) configuration in the target compound contrasts with the (8aS) or (3R,8aS) configurations in microbial metabolites, which influence receptor binding and metabolic stability .

Counterion Effects : Tosylate salts improve aqueous solubility (e.g., logP reduction from ~2.5 to ~0.8) compared to free bases or neutral diketopiperazines .

Bioactivity Modulation : Substituents at C3 (e.g., methyl, isobutyl) correlate with increased antioxidant potency, while tosylation may redirect activity toward anti-inflammatory pathways .

Biological Activity

(8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula : C21H30N2O6S2
  • Molecular Weight : 470.6 g/mol
  • CAS Number : 2940876-68-4
  • Purity : >95% .

Research indicates that compounds containing the pyrazine structure often exhibit significant biological activity. The mechanism of action for (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine derivatives may involve:

  • Modulation of apoptosis pathways.
  • Inhibition of cancer cell proliferation.
  • Induction of autophagy in cancer cells.

Anticancer Activity

A study focused on related pyrazine compounds demonstrated their potential as anticancer agents. The following table summarizes findings from various studies on similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 3bMCF-7 (breast cancer)0.25Induces apoptosis via caspase activation
Compound 3bMDA-MB-231 (triple-negative breast cancer)0.5Triggers autophagy and suppresses NF-κB expression
Pyrazolo[4,3-e]triazinesVarious cancer lines<10Cytotoxic effects through multiple pathways

The above data suggests that (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;bis(4-methylbenzenesulfonic acid) could potentially exhibit similar cytotoxicity against various cancer cell lines due to its structural similarities with other active compounds .

Other Pharmacological Effects

In addition to its anticancer properties, derivatives of this compound have shown:

  • Antibacterial Activity : Related sulfonamide compounds have been noted for their antibacterial effects against various pathogens.
  • Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory mechanisms that could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of related compounds:

  • Study on Pyrazolo Compounds :
    • Investigated the anticancer properties of pyrazolo derivatives.
    • Found that certain derivatives increased apoptosis in breast cancer cell lines through caspase activation .
  • Sulfonamide Derivatives :
    • Explored the role of sulfonamide groups in enhancing biological activity.
    • Demonstrated that combining sulfonamides with triazine structures improved anticancer efficacy and reduced side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine derivatives, and how can purity be ensured?

  • Methodology : Utilize reflux conditions with chloranil in xylene (25–30 hours), followed by alkaline workup (5% NaOH), repeated aqueous washes, and recrystallization from methanol for purification . For bis(4-methylbenzenesulfonic acid) salt formation, stoichiometric sulfonation under controlled pH is critical.
  • Purity Assurance : Monitor reactions via TLC/HPLC and confirm purity through elemental analysis and spectral consistency (e.g., 1H NMR integration ratios) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Key Techniques :

  • 1H/13C NMR : Assign stereochemistry and confirm hydrogenation states (e.g., octahydropyrrolo-pyrazine backbone) .
  • HRMS (ESI) : Validate molecular weight (e.g., bis-sulfonate salt adducts) with high mass accuracy (<5 ppm error) .
  • IR Spectroscopy : Identify sulfonic acid O–S=O stretches (~1350 cm⁻¹) and aromatic C–H bends from tosylate groups .

Q. What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Classified under EU-GHS/CLP as acute toxicity (Category 4 for oral, dermal, inhalation). Use PPE (gloves, respirators), fume hoods, and emergency protocols (e.g., immediate decontamination with water) .
  • Emergency Contacts : Reference institutional safety guidelines and the supplier’s emergency line (+44(0)1840 212137) .

Q. How should researchers align experimental design with theoretical frameworks for studying this compound’s reactivity?

  • Approach : Link synthesis pathways to heterocyclic reaction mechanisms (e.g., [1,5-a]pyrimidine formation) and acid-base theory for sulfonate salt stabilization .
  • Methodological Choices : Prioritize DFT calculations for predicting regioselectivity in ring-opening reactions, supported by experimental validation .

Advanced Research Questions

Q. How can contradictions in reported reaction yields or stereochemical outcomes be resolved?

  • Analysis Framework :

  • Reproducibility Checks : Verify solvent purity (e.g., anhydrous xylene) and catalyst activity (chloranil redox capacity) .
  • Advanced Characterization : Use X-ray crystallography to resolve stereochemical ambiguities (e.g., (8aR) configuration) .
  • Theoretical Reconciliation : Apply Curtin-Hammett principles to explain kinetic vs. thermodynamic product distributions .

Q. What computational strategies optimize reaction conditions for scale-up or derivative synthesis?

  • AI/ML Integration : Implement COMSOL Multiphysics for simulating solvent effects or heat transfer in reflux setups. Train models on reaction parameters (e.g., time, temperature) to predict optimal yields .
  • Quantum Chemistry : Calculate transition states for key steps (e.g., cyclization) using Gaussian or ORCA software to refine catalytic systems .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Stability Studies :

  • Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds (>200°C common for sulfonates) .
  • pH Sensitivity : Test solubility and degradation in acidic/basic buffers (e.g., pH 2–12) via HPLC monitoring .
    • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photoactivity in 300–400 nm range .

Q. What strategies identify and quantify impurities or degradation products in synthesized batches?

  • Analytical Workflow :

  • LC-MS/MS : Detect trace impurities (e.g., desulfonated analogs) with MRM transitions .
  • Isolation Techniques : Use preparative HPLC to separate byproducts (e.g., regioisomeric pyrazine derivatives) .
    • Reference Standards : Compare retention times and spectral data against certified impurities (e.g., EP-grade benchmarks) .

Q. How can mechanistic studies elucidate the role of the bis-sulfonate group in biological or catalytic activity?

  • Experimental Design :

  • Kinetic Isotope Effects : Compare H/D exchange rates in sulfonate vs. non-sulfonated analogs .
  • Crystallography : Resolve hydrogen-bonding networks between sulfonate groups and target proteins .
    • Theoretical Modeling : Perform MD simulations to assess sulfonate solvation effects in aqueous vs. nonpolar media .

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